

# Application of Diisooctyl Phosphate in Scandium Recovery from Leachates

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## Compound of Interest

Compound Name: *Diisooctyl phosphate*

Cat. No.: B179373

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## Introduction

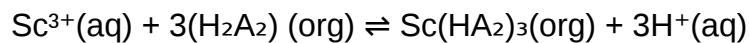
Scandium (Sc), a rare earth element, is gaining significant attention in various high-tech applications, including aerospace alloys and solid oxide fuel cells. Efficient recovery of scandium from primary and secondary resources, such as leachates from bauxite residue (red mud) or vanadium slag, is crucial for a stable supply chain. Solvent extraction is a primary hydrometallurgical technique for scandium purification, and organophosphorus compounds are among the most effective extractants.

This application note details the use of **diisooctyl phosphate** for the selective recovery of scandium from acidic leachates. Due to the limited availability of specific data for **diisooctyl phosphate** (DIOP), this document will utilize data and protocols for its close and widely studied isomer, di(2-ethylhexyl) phosphoric acid (D2EHPA). D2EHPA is a commercially available and highly effective extractant for scandium, and its performance is expected to be representative of **diisooctyl phosphates**. The methodologies and data presented herein are intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the separation and purification of rare earth elements.

## Principle of Extraction

The solvent extraction of scandium from acidic aqueous solutions using di(2-ethylhexyl) phosphoric acid (D2EHPA) is primarily based on a cation exchange mechanism. In the organic phase, D2EHPA exists as a dimer ( $H_2A_2$ ). During extraction, the scandium ion ( $Sc^{3+}$ ) in the aqueous phase exchanges with the acidic protons of the D2EHPA dimer to form a stable

organometallic complex that is soluble in the organic diluent. The equilibrium for this reaction can be represented as:



The efficiency of this extraction is highly dependent on the pH of the aqueous phase. Lower pH (higher acidity) can shift the equilibrium to the left, reducing extraction efficiency, while higher pH favors the forward reaction. However, at excessively high pH, scandium may precipitate as a hydroxide. Therefore, precise pH control is critical for selective and efficient scandium recovery.

## Data Presentation

The following tables summarize quantitative data from various studies on the solvent extraction of scandium using D2EHPA under different experimental conditions.

Table 1: Effect of D2EHPA Concentration on Scandium Extraction Efficiency

D2EHPA Concentration (vol%)	TBP Concentration (vol%)	Aqueous Phase pH	O/A Ratio	Extraction Time (min)	Sc Extraction (%)	Co-extracted Impurities (%)
4	2	-0.75	1:10	5	~65	Fe, V, Mn, Mg, Cr < 1%
8	2	-0.75	1:10	5	84.38	Fe, V, Mn, Mg, Cr < 1%
12	2	-0.75	1:10	5	~88	Fe, V, Mn, Mg, Cr < 1%
15	5	Ambient	1:8	20	100	Fe ~0.53%
5	0	0.6	1:1	10	99.68	-

TBP (Tri-n-butyl phosphate) is often used as a phase modifier to prevent third-phase formation and improve phase separation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Effect of pH on Scandium Extraction Efficiency

D2EHP A Concen- tratio- n (M)	TBP Concen- tratio- n (M)	Initial Aqueous pH	Final Aqueous pH	O/A Ratio	Tempe- rature (°C)	Sc Extract- ion (%)	Fe Extract- ion (%)	Al Extract- ion (%)
0.05	0.05	0.25	-	1:5	40	>99	~0	~0
-	-	0-1	-	3:1	25	>97	-	-
-	-	0.35	-	-	-	~98	Low	Low

[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Scrubbing of Co-extracted Impurities from Loaded Organic Phase

Scrubbin- g Agent	Concen- tration (mol/L)	O/A Ratio	Time (min)	Temperat- ure (K)	Impurity Scrubbin- g Efficiency (%)	Scandium Loss (%)
HCl	4.0	2:1	5	298	>95% (Fe, Mn, Ti, Al, Mg, Cr), 89.86% (V)	<1.1

[\[1\]](#)[\[2\]](#)

Table 4: Stripping of Scandium from Loaded Organic Phase

Stripping Agent	Concentration (mol/L)	O/A Ratio	Time (min)	Temperature (K)	Sc Stripping Efficiency (%)
NaOH + NaCl	2.0 (NaOH) + 1.0 (NaCl)	1:1	30	313	87.20
NaOH	5.0	-	-	-	High (precipitates $Sc(OH)_3$ )
NaOH	2.5	-	-	-	95

[1][2][5][6]

## Experimental Protocols

### Protocol 1: Scandium Extraction from Acidic Leachate

#### 1. Materials:

- Aqueous Phase: Scandium-containing acidic leachate (e.g., from sulfuric or hydrochloric acid leaching of industrial residues).
- Organic Phase: Di(2-ethylhexyl) phosphoric acid (D2EHPA) and Tri-n-butyl phosphate (TBP) dissolved in a suitable organic diluent (e.g., sulfonated kerosene, Shellsol D70). A typical composition is 8% D2EHPA and 2% TBP (v/v).[1][2]
- pH Adjustment: NaOH or  $NH_3 \cdot H_2O$  solution for increasing pH;  $H_2SO_4$  or HCl for decreasing pH.
- Equipment: Separatory funnels, mechanical shaker or magnetic stirrer, pH meter, beakers, graduated cylinders.

#### 2. Procedure:

- Prepare the organic phase by dissolving the desired concentrations of D2EHPA and TBP in the organic diluent.

- Place a known volume of the scandium-containing aqueous leachate into a separatory funnel.
- Adjust the pH of the aqueous phase to the optimal value (typically between 0 and 1.5) using NaOH or H<sub>2</sub>SO<sub>4</sub>.<sup>[5][6][7]</sup>
- Add the prepared organic phase to the separatory funnel at the desired aqueous-to-organic (A/O) phase ratio (e.g., 5:1 or 10:1).<sup>[1][2][5]</sup>
- Shake the separatory funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and allow for mass transfer.<sup>[1][2]</sup>
- Allow the phases to separate. The time for phase disengagement will depend on the composition of the phases.
- Drain the aqueous phase (raffinate) from the bottom of the separatory funnel.
- The organic phase, now loaded with scandium, is retained for the scrubbing and stripping stages.
- Analyze the scandium concentration in the raffinate to determine the extraction efficiency.

## Protocol 2: Scrubbing of Impurities from the Loaded Organic Phase

### 1. Materials:

- Loaded Organic Phase: From Protocol 1.
- Scrubbing Solution: 4.0 M HCl solution.<sup>[1][2]</sup>
- Equipment: Separatory funnels, mechanical shaker or magnetic stirrer.

### 2. Procedure:

- Place the loaded organic phase into a clean separatory funnel.

- Add the scrubbing solution at the desired organic-to-aqueous (O/A) phase ratio (e.g., 2:1).[[1](#)][[2](#)]
- Shake the mixture for a specified time (e.g., 5 minutes).[[1](#)][[2](#)]
- Allow the phases to separate and drain the aqueous scrubbing solution containing the impurities.
- Repeat the scrubbing step if necessary to achieve the desired purity of the loaded organic phase.
- The scrubbed organic phase is now ready for scandium stripping.

## Protocol 3: Stripping of Scandium from the Scrubbed Organic Phase

### 1. Materials:

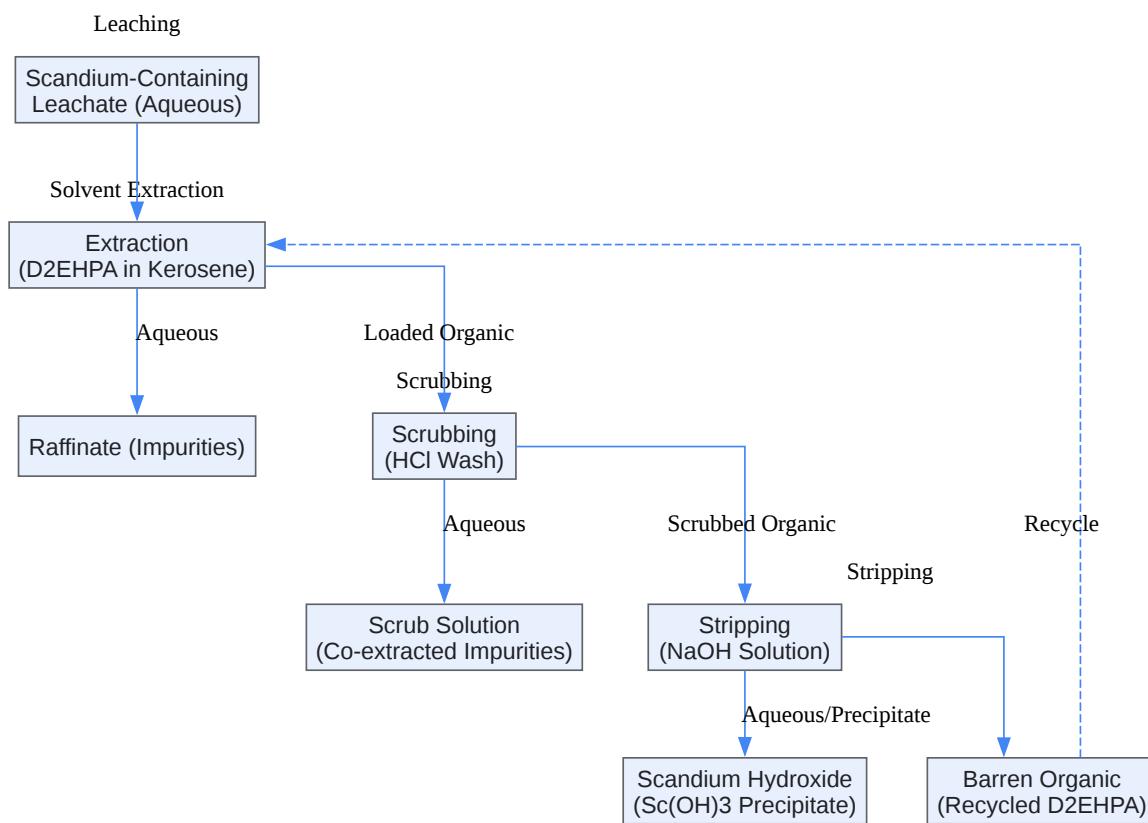
- Scrubbed Organic Phase: From Protocol 2.
- Stripping Solution: A solution of 2.0 M NaOH and 1.0 M NaCl, or 2.5-5.0 M NaOH.[[1](#)][[2](#)][[5](#)][[6](#)]
- Equipment: Separatory funnels, mechanical shaker or magnetic stirrer.

### 2. Procedure:

- Place the scrubbed, scandium-loaded organic phase into a separatory funnel.
- Add the stripping solution at the desired aqueous-to-organic (A/O) phase ratio (e.g., 1:1).[[1](#)][[2](#)]
- Shake the mixture for an appropriate time (e.g., 30 minutes).[[1](#)][[2](#)]
- Allow the phases to separate. The stripped scandium will be in the aqueous phase, often as a precipitate ( $Sc(OH)_3$ ) when using NaOH.
- Separate the aqueous phase (strip liquor or precipitate) from the barren organic phase.

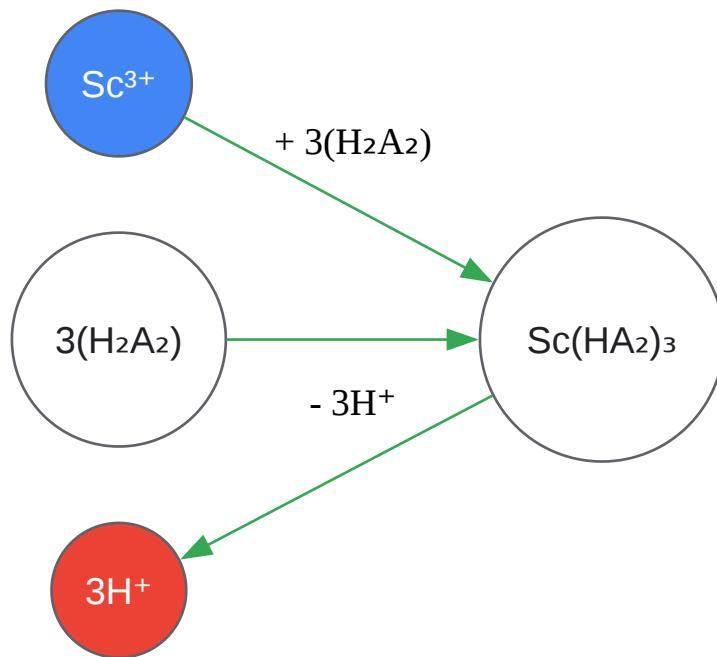
- The barren organic phase can be recycled back to the extraction stage.
- The scandium in the strip liquor can be further processed to produce high-purity scandium oxide.

## Visualizations



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Caption: Experimental workflow for scandium recovery using D2EHPA.

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